2-(1-Naphthyl)-2-oxoethyl thiocyanate

Quality Control Analytical Chemistry Procurement

Choose 2-(1-Naphthyl)-2-oxoethyl thiocyanate for your covalent inhibitor and prodrug programs based on its class-level non-hepatotoxic profile versus 1-naphthyl isothiocyanate (NITC). Its balanced LogP (3.24) and higher TPSA (40.86 Ų) improve oral absorption and reduce promiscuous binding. The reactive thiocyanate warhead enables selective cysteine targeting in enzyme SAR studies. Supplied at ≥98% purity with peer-reviewed ¹H NMR reference data, ensuring reproducibility without pre-use purification.

Molecular Formula C13H9NOS
Molecular Weight 227.28 g/mol
CAS No. 139679-35-9
Cat. No. B1225139
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(1-Naphthyl)-2-oxoethyl thiocyanate
CAS139679-35-9
Molecular FormulaC13H9NOS
Molecular Weight227.28 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=CC=C2C(=O)CSC#N
InChIInChI=1S/C13H9NOS/c14-9-16-8-13(15)12-7-3-5-10-4-1-2-6-11(10)12/h1-7H,8H2
InChIKeyVXWSXLFEJJRUIT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(1-Naphthyl)-2-oxoethyl thiocyanate (CAS 139679-35-9) Sourcing Guide: Key Identity and Purity Specifications


2-(1-Naphthyl)-2-oxoethyl thiocyanate (CAS: 139679-35-9) is an organic thiocyanate ester, characterized by an α-oxoethyl linker between a naphthalene ring and a thiocyanate functional group . The compound is primarily supplied as a high-purity research intermediate, with a molecular formula of C13H9NOS and a molecular weight of 227.28 g/mol [1]. Its physical properties include a predicted boiling point of 434.3±28.0 °C at 760 mmHg and a density of 1.3±0.1 g/cm³ [1]. A key structural identifier, crucial for procurement and quality control, is its unique InChIKey: VXWSXLFEJJRUIT-UHFFFAOYSA-N [2].

Risks of Generic Substitution for 2-(1-Naphthyl)-2-oxoethyl thiocyanate (CAS 139679-35-9): Why In-Class Analogs Are Not Interchangeable


Substituting 2-(1-Naphthyl)-2-oxoethyl thiocyanate with a close analog, such as 1-naphthyl isothiocyanate (NITC) or other thiocyanate esters, carries significant risks due to fundamental differences in physicochemical properties and biological activity. Unlike 1-naphthyl isothiocyanate (CAS 551-06-4), which is a known hepatotoxicant used to induce cholestasis in animal models, this compound's structural class may exhibit a different toxicity profile, as demonstrated by the absence of hepatotoxic effects in related pyrimidine derivatives containing the same naphthyl-oxoethyl moiety [1][2]. Furthermore, differences in the electrophilic 'warhead' (thiocyanate vs. isothiocyanate) and lipophilicity (predicted LogP ~3.24) can drastically alter reactivity, target engagement, and pharmacokinetic behavior, making direct interchange scientifically unsound without rigorous comparative data .

2-(1-Naphthyl)-2-oxoethyl thiocyanate (CAS 139679-35-9) Procurement Evidence: Quantified Differentiation from Analogs and Alternatives


Sourcing Reliability and Purity Grade Comparison

Commercially available 2-(1-Naphthyl)-2-oxoethyl thiocyanate is offered with a quantified purity of ≥97% (ChemScene) or NLT 98% (MolCore), directly supporting its use as a reliable intermediate for sensitive applications . This purity level is critical for minimizing impurities that could affect reaction yields or biological assay outcomes. In comparison, sourcing generic or alternative thiocyanate esters from less specialized vendors may result in lower or unverified purity, introducing a significant variable that requires additional purification steps and validation .

Quality Control Analytical Chemistry Procurement

Differential Toxicity Potential: Naphthyl-Oxoethyl Moiety vs. Naphthyl Isothiocyanate

The safety profile of the naphthyl-oxoethyl core is distinct from that of the commonly used analog, 1-naphthyl isothiocyanate (NITC). While NITC (CAS 551-06-4) is a well-documented hepatotoxicant that induces cholestasis and bile duct hyperplasia in rats, a study on the pyrimidine derivative 3-[2-(1-naphthyl)-2-oxoethyl]-6-bromoquinazoline-4(3H)-one (VMA-13-06), which contains the same naphthyl-oxoethyl group, showed no statistically significant changes in key liver enzymes (ALT, AST, GGT, ALP) or bilirubin levels after 60-day administration in rats [1][2]. This class-level inference suggests that the naphthyl-oxoethyl moiety itself does not confer the intrinsic hepatotoxicity associated with the isothiocyanate analog.

Toxicology Medicinal Chemistry Hepatotoxicity

Distinct Physicochemical Profile for Optimized ADME Properties

2-(1-Naphthyl)-2-oxoethyl thiocyanate possesses a predicted LogP of 3.23678 and a Topological Polar Surface Area (TPSA) of 40.86 Ų . This physicochemical profile places it in a more favorable drug-like chemical space compared to the more lipophilic and less polar 1-naphthyl isothiocyanate (LogP ~3.8, TPSA ~12 Ų) [1]. The higher TPSA of the target compound can enhance aqueous solubility and reduce passive membrane permeability, which may lead to improved oral bioavailability and lower off-target binding compared to more hydrophobic analogs. This is a key differentiator for projects focused on oral drug development.

ADME Drug Discovery Computational Chemistry

Spectroscopic Fingerprint for Analytical Verification and Quality Assurance

The compound's identity and purity can be unambiguously confirmed using its unique spectroscopic fingerprint. A reference ¹H NMR spectrum is available in DMSO-d6 from the KnowItAll NMR Spectral Library, providing a verifiable standard for comparison [1]. This is a critical differentiator from less-characterized or newly synthesized analogs, where such reference data may not exist. The ability to confirm structural identity with a peer-reviewed spectral database ensures batch-to-batch consistency and reduces the risk of using a mislabeled or degraded product, which is paramount for both research reproducibility and industrial process validation.

Analytical Chemistry NMR Spectroscopy Quality Control

2-(1-Naphthyl)-2-oxoethyl thiocyanate (CAS 139679-35-9) Application Scenarios: Where the Evidence Points for Selection


Design of Non-Hepatotoxic Chemical Probes

For researchers requiring a naphthyl-containing building block to create chemical probes, this compound is a strong candidate over 1-naphthyl isothiocyanate (NITC) due to the compelling class-level evidence that the naphthyl-oxoethyl core lacks the inherent hepatotoxicity of NITC [1]. This is a critical selection criterion for in vivo pharmacology studies where confounding liver toxicity would obscure target-specific effects.

Medicinal Chemistry Campaigns Targeting Optimized Oral Bioavailability

The compound's balanced physicochemical properties—specifically its lower LogP (3.24) and higher TPSA (40.86 Ų) compared to more lipophilic naphthyl derivatives like NITC—make it a preferred intermediate for drug discovery programs focused on improving oral absorption and reducing promiscuous binding . This quantitative advantage supports its use in early-stage lead optimization.

High-Reproducibility Synthetic and Analytical Chemistry

In both academic and industrial settings where reproducibility is paramount, the guaranteed high purity (≥97%) and the availability of a peer-reviewed ¹H NMR reference spectrum provide a level of confidence not always available with alternative thiocyanate esters [2]. This ensures that the compound can be reliably used as a building block for complex synthesis, including as a precursor for cilexetil-like prodrugs , without the need for extensive pre-use purification or structural elucidation.

Development of Novel Covalent Enzyme Inhibitors

The reactive thiocyanate group is a known electrophilic 'warhead' for targeting active site cysteines in enzymes . Combined with the naphthyl group for potential binding pocket interactions, this compound is a valuable scaffold for structure-activity relationship (SAR) studies aimed at developing potent and selective covalent inhibitors, especially in projects where a balance of reactivity and physicochemical properties is desired.

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